

A Comparative Guide to the Cross-Species Regulation of the PEG10 Gene

Author: BenchChem Technical Support Team. **Date:** December 2025

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Paternally Expressed Gene 10 (PEG10) is a highly conserved retrotransposon-derived imprinted gene essential for embryonic development and implicated in various cancers.[1][2][3] Its expression is tightly regulated across mammalian species, making it a crucial subject of study for developmental biology and oncology. This guide provides a comparative overview of the regulatory mechanisms governing PEG10 expression, supported by available experimental data and detailed methodologies for key investigative techniques.

Conservation and Imprinting of PEG10

PEG10 is highly conserved across mammalian species, retaining key elements required for its unique translational mechanism, including a "-1" translational frameshift site.[1][4] This gene is paternally expressed, meaning only the allele inherited from the father is active, a characteristic maintained in both humans and mice.[5][6] This imprinted expression is controlled by a differentially methylated region (DMR) in its promoter, which is established in the germline.[5] While PEG10 is found in eutherian mammals and marsupials, the larger imprinted domain surrounding it, which includes other imprinted genes like SGCE, appears to have emerged in the eutherian lineage.[5] In pigs, the imprinted interval has been confirmed to be between SGCE and PEG10.[7][8]

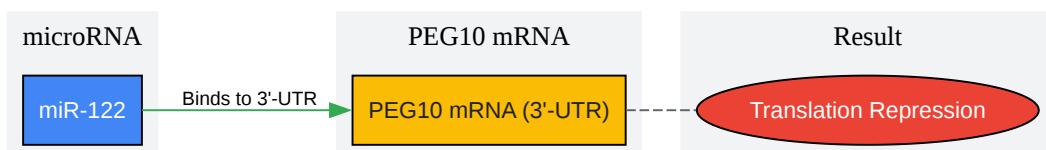
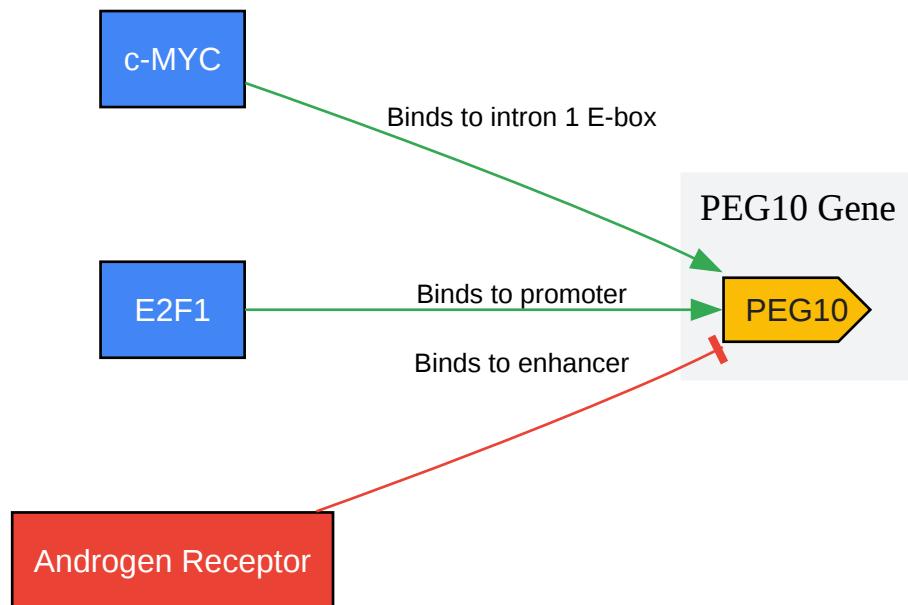
Transcriptional Regulation of PEG10

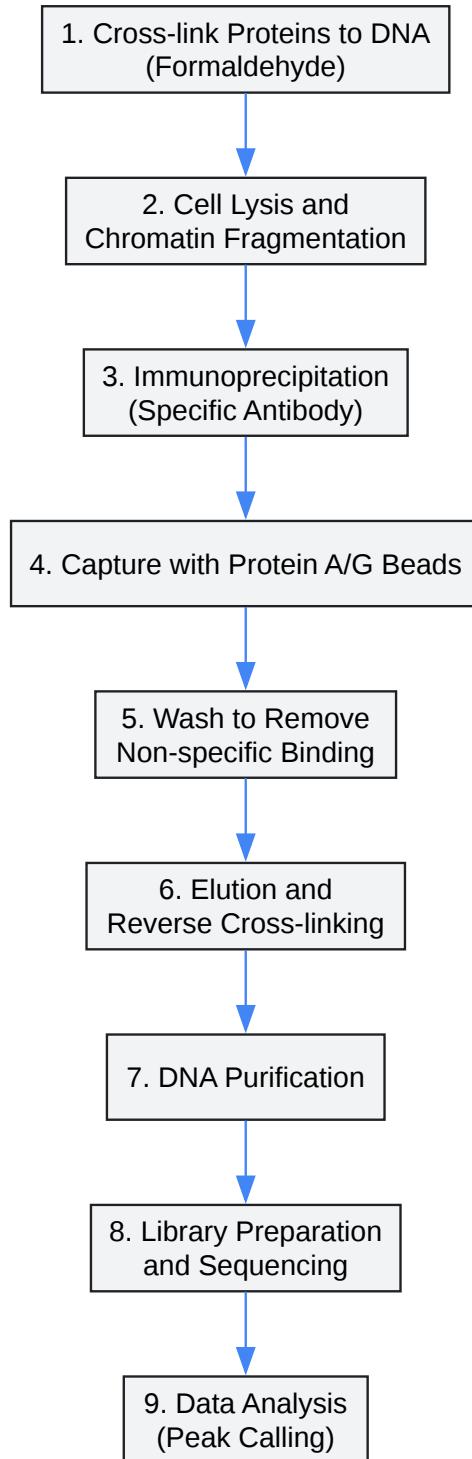
The transcription of PEG10 is controlled by a complex interplay of transcription factors, with some demonstrating conserved roles across species. Key regulators include c-MYC, E2F1, and the Androgen Receptor (AR).

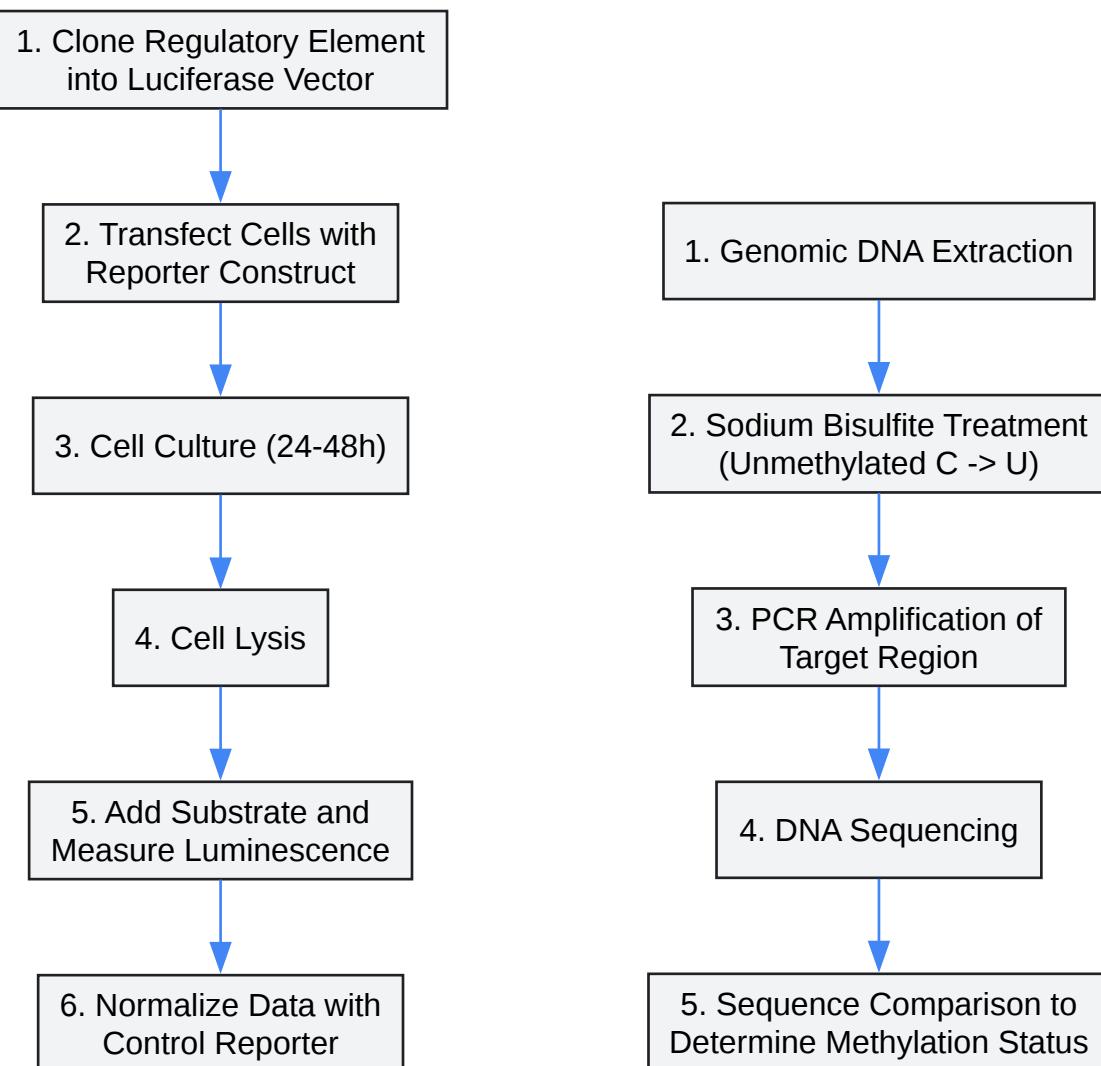
Key Transcription Factors:

- c-MYC: The proto-oncogene c-MYC directly upregulates PEG10 expression. Chromatin immunoprecipitation (ChIP) assays have confirmed that c-MYC binds to E-box sequences within the first intron of the human PEG10 gene.[\[9\]](#)[\[10\]](#) Knockdown of c-MYC leads to a decrease in PEG10 expression in human cancer cell lines.[\[9\]](#) A positive correlation between c-MYC and PEG10 expression has also been observed in a mouse model of breast cancer.[\[10\]](#)
- E2F1: The transcription factor E2F1 is another key activator of PEG10. Both E2F-1 and E2F-4 have been shown to directly bind to the PEG10 promoter and enhance its transcription in human hepatocellular carcinoma, which was confirmed by ChIP and dual-luciferase reporter assays.[\[2\]](#) This E2F1-mediated upregulation of PEG10 has also been documented in prostate and pancreatic cancer.[\[2\]](#)[\[11\]](#)
- Androgen Receptor (AR): In contrast to c-MYC and E2F1, the Androgen Receptor acts as a repressor of PEG10 transcription in prostate cancer.[\[2\]](#)[\[12\]](#) ChIP assays have demonstrated that activated AR binds to the PEG10 enhancer region, leading to decreased PEG10 expression.[\[12\]](#)[\[13\]](#) Treatment with an AR antagonist leads to increased PEG10 expression.[\[2\]](#)[\[12\]](#)

Below is a diagram illustrating the transcriptional regulation of the PEG10 gene.







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- To cite this document: BenchChem. [A Comparative Guide to the Cross-Species Regulation of the PEG10 Gene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15543753#cross-species-comparison-of-peg10-gene-regulation>]

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